Isoform Selectivity Fingerprint
Jak-IN-25 demonstrates a highly differentiated isoform selectivity profile characterized by potent inhibition of TYK2 (IC50 = 6 nM), JAK1 (IC50 = 21 nM), and JAK2 (IC50 = 8 nM), contrasted by substantially weaker activity against JAK3 (IC50 = 1051 nM) . This intrinsic selectivity window (JAK3/TYK2 ratio ≈ 175) is distinct from both clinical pan-JAK inhibitors and JAK1-selective agents. For context, Tofacitinib exhibits a reversed profile with JAK3 IC50 = 1 nM and JAK1 IC50 = 112 nM (JAK1/JAK3 ratio ≈ 112) , while Ruxolitinib shows potent JAK1/2 inhibition (IC50 3.3 nM/2.8 nM) but >130-fold selectivity over JAK3 .
| Evidence Dimension | Kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | TYK2: 6 nM; JAK1: 21 nM; JAK2: 8 nM; JAK3: 1051 nM |
| Comparator Or Baseline | Tofacitinib: JAK3 1 nM, JAK2 20 nM, JAK1 112 nM; Ruxolitinib: JAK1 3.3 nM, JAK2 2.8 nM, JAK3 428 nM |
| Quantified Difference | Jak-IN-25 JAK3/TYK2 selectivity ratio ~175-fold; Tofacitinib JAK1/JAK3 ratio ~112-fold (reversed); Ruxolitinib JAK3/JAK1 ratio >130-fold |
| Conditions | Cell-free enzymatic assays (ATP-competitive inhibition) |
Why This Matters
This distinct selectivity fingerprint enables researchers to dissect IL-12/IL-23 (TYK2/JAK2) and IL-6/gp130 (JAK1/JAK2) signaling while minimizing confounding effects from JAK3-dependent γc cytokine pathways.
